

Application Notes and Protocols for In Vivo Studies with ZK159222

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Compound of Interest

Compound Name: ZK159222

Cat. No.: B1684395

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), derived as a 25-carboxylic ester analogue of 1 α ,25-dihydroxyvitamin D3 (1 α ,25-(OH)₂D₃), the active form of Vitamin D.^{[1][2]} While primarily an antagonist, it also exhibits some partial agonist characteristics.^{[1][3]} Its primary mechanism involves preventing the ligand-induced interaction between the VDR and its coactivators, thereby inhibiting the transcription of target genes.^[4] These application notes provide detailed protocols for the preparation and formulation of **ZK159222** for use in in vivo research settings.

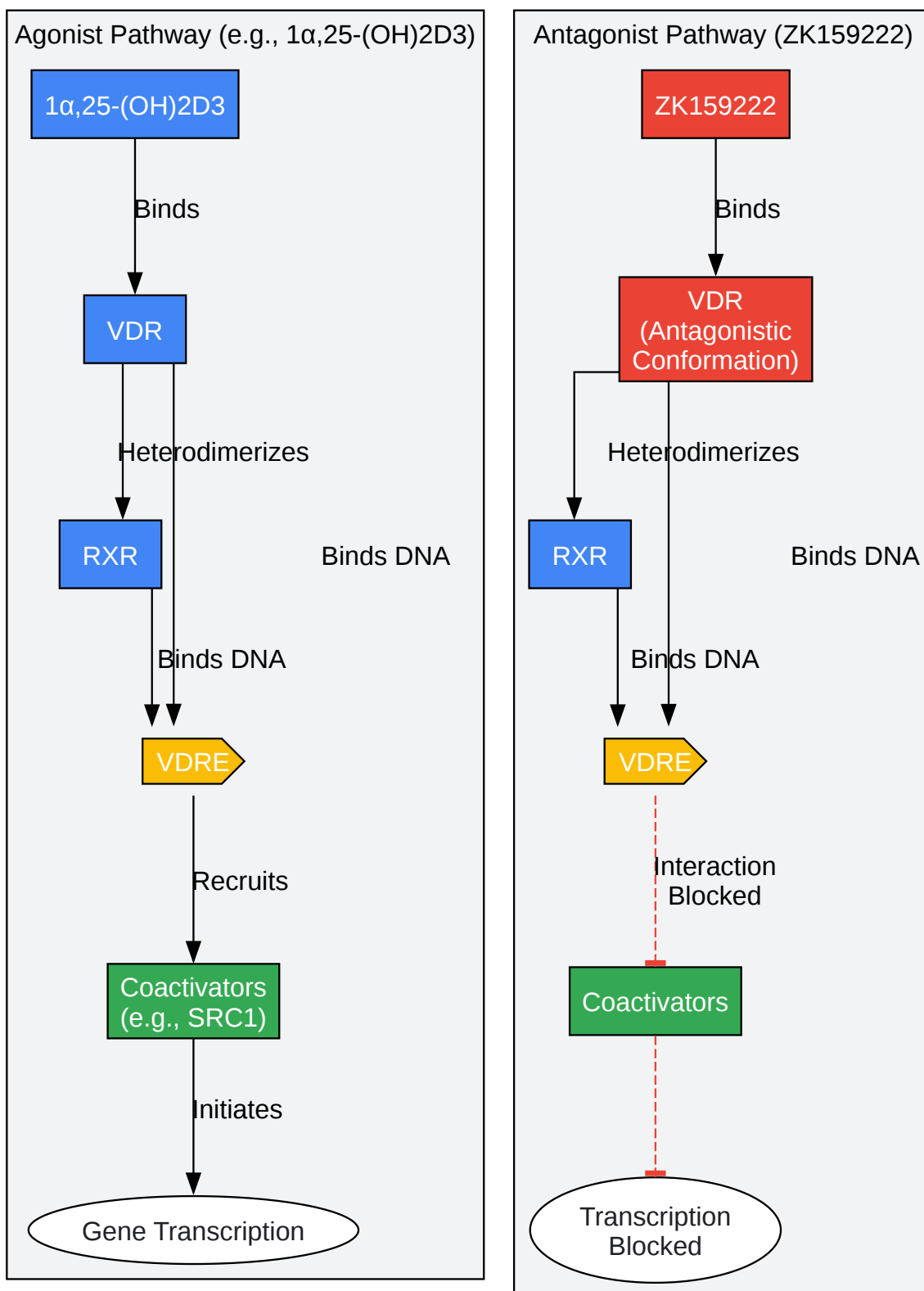
Physicochemical Properties

Proper handling and storage are critical for maintaining the stability and activity of **ZK159222**. Below is a summary of its key properties.

Property	Value	Citations
Molecular Formula	C ₃₂ H ₄₈ O ₅	[2][3][5]
Molecular Weight	512.72 g/mol	[2][3][5]
CAS Number	156965-15-0	[1][3]
Appearance	White to off-white solid	[1][6]
Storage (Solid)	4°C, protect from light, stored under nitrogen	[1][3]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Protect from light.	[1][7]

Mechanism of Action: VDR Antagonism

ZK159222 functions by binding to the VDR and stabilizing it in a conformation that prevents the recruitment of essential coactivator proteins, such as those in the p160 family (e.g., SRC1, SRC2, SRC3).[4][5][8] In the canonical pathway, the binding of an agonist like 1 α ,25-(OH)₂D₃ causes a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on DNA and recruits coactivators to initiate gene transcription. **ZK159222** competitively binds to the VDR, but the resulting conformation is unable to effectively interact with these coactivators, thus blocking transcription.[4] The compound does show some weak agonistic activity, as it can still promote the formation of the VDR-RXR heterodimer on a VDRE, but this requires significantly higher concentrations than the natural hormone.[1][2][3]



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Figure 1. ZK159222 blocks VDR signaling by preventing coactivator recruitment.

Solubility Data

ZK159222 is a hydrophobic molecule with limited solubility in aqueous solutions. The use of organic solvents and/or vehicle formulations is necessary for both in vitro and in vivo applications.

Solvent/Vehicle	Solubility	Notes	Citations
DMSO	100 mg/mL (195.04 mM)	Requires sonication. Use freshly opened DMSO as it is hygroscopic.	[1][3]
Chloroform	Slightly soluble	-	[5]
Methanol	Slightly soluble	-	[5]
In Vivo Formulation 1	≥ 2.5 mg/mL (4.88 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1][3]
In Vivo Formulation 2	≥ 2.5 mg/mL (4.88 mM)	10% DMSO, 90% Corn Oil	[1][3]

Protocols for In Vivo Formulation

The following protocols describe the preparation of **ZK159222** for administration in animal studies. It is recommended to prepare solutions fresh daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: Aqueous-Based Vehicle

This formulation is suitable for routes of administration where an aqueous-based vehicle is preferred (e.g., intravenous, intraperitoneal, subcutaneous).

Materials:

- **ZK159222** powder

- DMSO (Dimethyl sulfoxide), sterile
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare a stock solution of **ZK159222** in DMSO. For example, dissolve **ZK159222** in DMSO to a concentration of 25 mg/mL.
- Add solvents sequentially. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- For a 1 mL final volume:
 - Start with 400 µL of PEG300 in a sterile tube.
 - Add 100 µL of the 25 mg/mL **ZK159222** stock solution in DMSO. Mix thoroughly until the solution is clear.
 - Add 50 µL of Tween-80. Mix thoroughly.
 - Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix until a clear solution is obtained.^[1]
- The final concentration of **ZK159222** in this example is 2.5 mg/mL. Adjust the initial stock concentration as needed for the desired final dose.

Protocol 2: Oil-Based Vehicle

This formulation is typically used for subcutaneous or intramuscular administration, which can allow for slower release of the compound.

Materials:

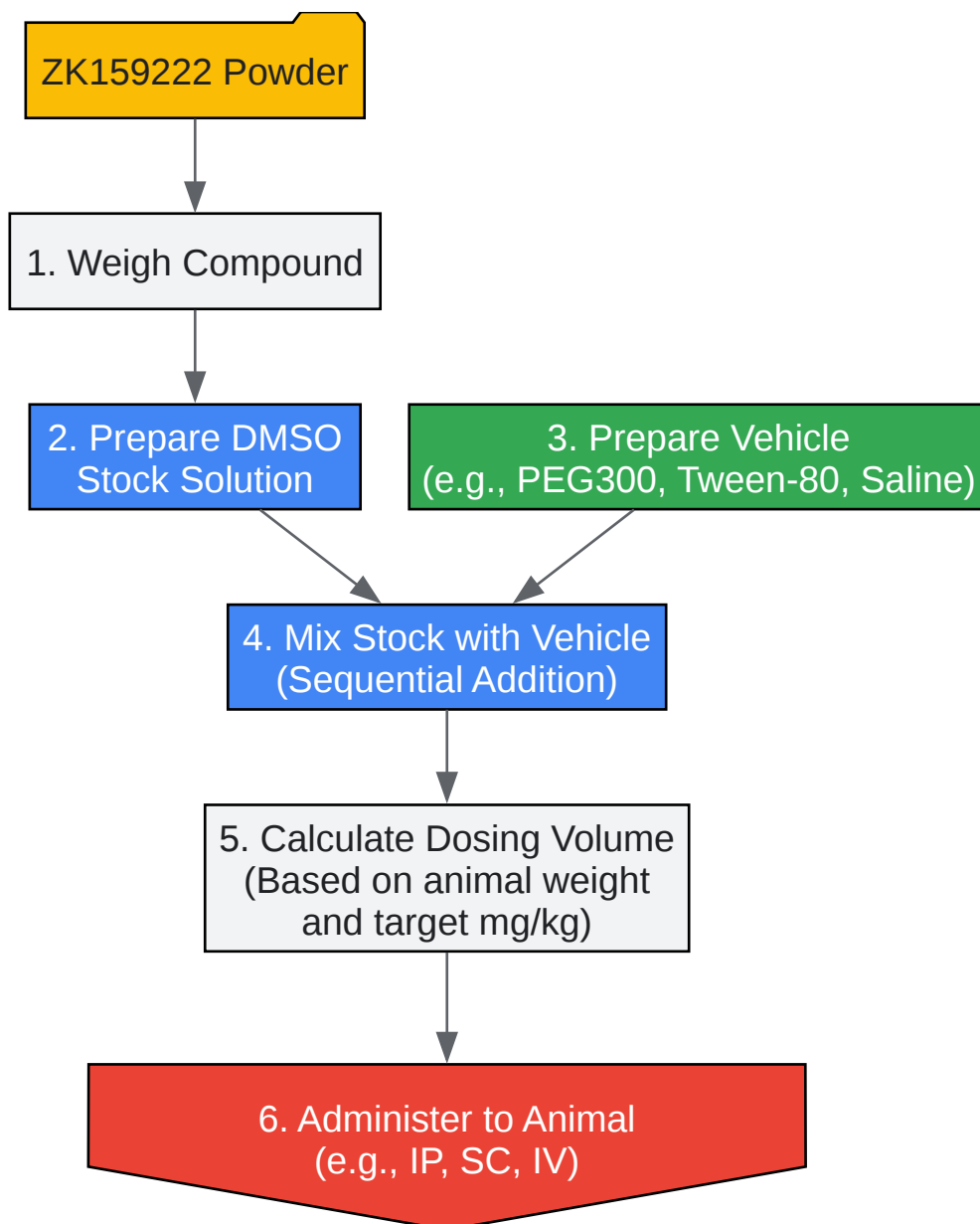
- **ZK159222** powder
- DMSO, sterile
- Corn Oil, sterile

Procedure:

- Prepare a stock solution of **ZK159222** in DMSO. For example, dissolve **ZK159222** in DMSO to a concentration of 25 mg/mL.
- Add solvents sequentially. The final composition should be 10% DMSO and 90% Corn Oil.[\[1\]](#)
[\[3\]](#)
- For a 1 mL final volume:
 - Start with 900 µL of sterile corn oil in a sterile tube.
 - Add 100 µL of the 25 mg/mL **ZK159222** stock solution in DMSO.
 - Vortex or mix thoroughly until the solution is clear and homogenous.
- The final concentration of **ZK159222** in this example is 2.5 mg/mL.

General Experimental Workflow

The preparation of **ZK159222** for an in vivo experiment follows a logical sequence from weighing the compound to administering the final formulated dose to the animal.



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Figure 2. Standard workflow for preparing **ZK159222** for in vivo administration.

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